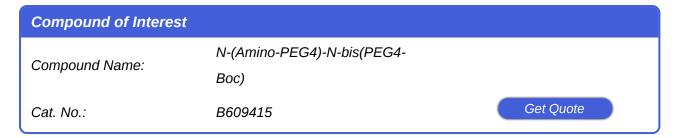


# Technical Guide: N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the branched polyethylene glycol (PEG) linker, **N-(Amino-PEG4)-N-bis(PEG4-Boc)**. This versatile heterotrifunctional molecule is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a single primary amine and two orthogonally protected secondary amines on a hydrophilic PEG scaffold, allows for the precise, sequential assembly of complex bioconjugates.

## **Core Compound Specifications**

While a specific CAS number for **N-(Amino-PEG4)-N-bis(PEG4-Boc)** is not consistently provided by suppliers, it is commonly identified by catalog numbers. The following table summarizes its key quantitative data based on information from various suppliers.



Property	Data	Source(s)
Compound Name	N-(Amino-PEG4)-N-bis(PEG4- Boc)	[1]
Alternative Names	Y-shaped PEG Linker	[2][3]
Catalog Numbers	BP-40931, AG-7119	
Molecular Formula	C40H82N4O16	[1]
Molecular Weight	~875.1 g/mol	[1]
Purity	>95%	[1]
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in Water, DMSO, DCM, DMF	[1]
Storage Conditions	-20°C, desiccated	[1]

## **Chemical Structure and Reactivity**

**N-(Amino-PEG4)-N-bis(PEG4-Boc)** is a Y-shaped or branched PEG linker.[4][5] This structure is advantageous in bioconjugation as it allows for the attachment of multiple molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs or enabling the assembly of the distinct components of a PROTAC.[4][5]

The molecule possesses three functional groups:

- A single, terminal primary amine (-NH2): This group is readily available for conjugation. It can react with activated esters (like NHS esters), carboxylic acids (in the presence of a coupling agent like EDC), or other carbonyl compounds.[1]
- Two Boc-protected secondary amines (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a
  widely used protecting group for amines.[6] It is stable under many reaction conditions but
  can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA),
  to reveal the free secondary amines for subsequent conjugation steps.[7][8][9]



This differential reactivity allows for a controlled, stepwise synthesis of complex molecules.

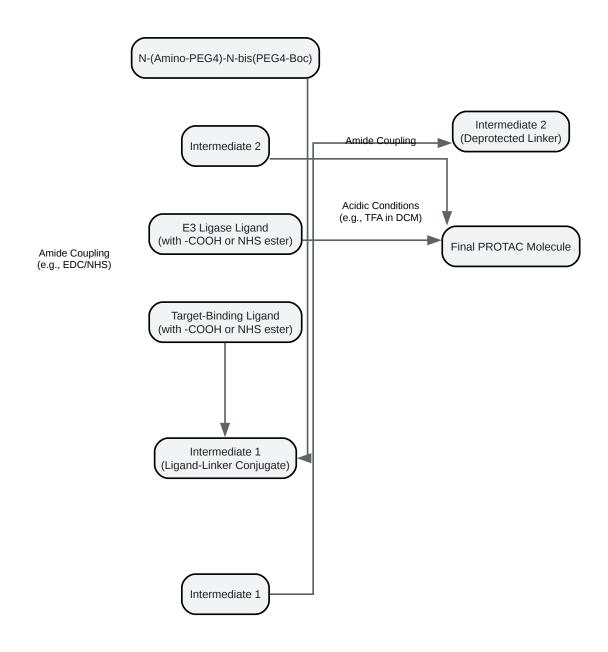
## **Key Applications in Drug Development**

The primary application of this linker is in the synthesis of PROTACs and ADCs, where the PEG chains enhance the solubility and pharmacokinetic properties of the final conjugate.[10] [11]

## **PROTAC Synthesis**

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] **N-(Amino-PEG4)-N-bis(PEG4-Boc)** can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand. A general synthetic strategy is outlined below.





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General workflow for PROTAC synthesis using the branched linker.

## **Antibody-Drug Conjugate (ADC) Construction**

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets tumor cells. Branched PEG linkers can be used to attach multiple drug molecules to a single site on the



antibody, achieving a higher, more homogeneous drug-to-antibody ratio (DAR).[13][14] The hydrophilic PEG spacer also helps to mitigate aggregation issues that can arise from hydrophobic drug payloads.[14]

## **Experimental Protocols**

The following are detailed, representative protocols for the key reactions involving **N-(Amino-PEG4)-N-bis(PEG4-Boc)**. Note: These are generalized methods and may require optimization for specific substrates.

## **Protocol 1: Boc Group Deprotection**

This protocol describes the removal of the Boc protecting groups to expose the secondary amines.

#### Materials:

- Boc-protected PEG linker (e.g., Intermediate 1 from the PROTAC workflow)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, ice bath

#### Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]
- Cool the solution to 0°C using an ice bath.

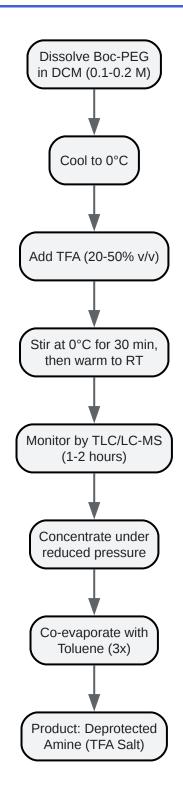
## Foundational & Exploratory





- Slowly add TFA to the solution with stirring. A typical final concentration is 20-50% (v/v) TFA in DCM.[7]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[7]
- Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]
- The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.
- (Optional) To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]





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Experimental workflow for Boc deprotection of the PEG linker.

## Protocol 2: Amide Coupling of the Primary Amine to a Carboxylic Acid



This protocol describes the conjugation of the linker's primary amine to a molecule containing a carboxylic acid group, using EDC and NHS as coupling agents.

#### Materials:

- N-(Amino-PEG4)-N-bis(PEG4-Boc)
- Carboxylic acid-containing molecule (e.g., a PROTAC ligand or a payload for an ADC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous solvent (e.g., DMF or DCM)
- Base (e.g., DIPEA or TEA), if starting with the amine salt
- · Reaction vessel, magnetic stirrer

#### Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.[15][16]
- Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[15][17]
- In a separate flask, dissolve **N-(Amino-PEG4)-N-bis(PEG4-Boc)** (1.1 equivalents) in the same anhydrous solvent. If using the TFA salt of an amine, add a base like DIPEA (2-3 equivalents) to neutralize the salt.
- Add the solution of the amine-PEG linker to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific substrates.[17][18]
- Monitor the reaction progress by TLC or LC-MS.



Upon completion, the reaction mixture can be diluted with an appropriate solvent and
washed with aqueous solutions (e.g., dilute acid, then brine, then saturated sodium
bicarbonate) to remove excess reagents and byproducts. The final product is typically
isolated and purified by flash column chromatography.

These protocols provide a foundation for utilizing **N-(Amino-PEG4)-N-bis(PEG4-Boc)** in the synthesis of complex, high-value molecules for therapeutic applications. The versatility and defined structure of this linker make it an invaluable tool for researchers in the fields of medicinal chemistry and drug delivery.

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